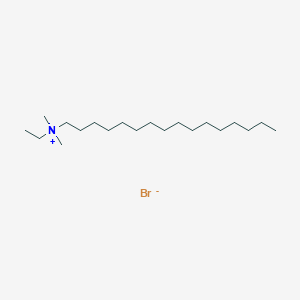

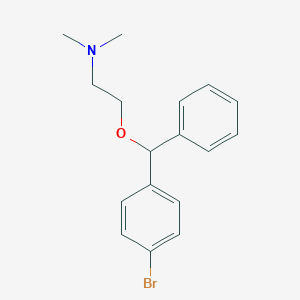

![molecular formula C18H13BaClN2O6S B091165 Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate CAS No. 17814-20-9](/img/structure/B91165.png)

Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate, commonly known as Barium Sudan IV, is a synthetic dye that is widely used in scientific research. It is a member of the Sudan dye family, which consists of a group of azo dyes that are commonly used as biological stains. Barium Sudan IV is a water-soluble dye that is used to stain biological samples for microscopic examination. In

Mecanismo De Acción

Barium Sudan IV works by binding to lipids in biological samples. The dye is particularly attracted to lipids that are in a crystalline or semi-crystalline state. When Barium Sudan IV binds to these lipids, it causes them to become visible under a microscope. The dye is unable to penetrate through cellular membranes, which makes it useful for staining extracellular lipids.

Efectos Bioquímicos Y Fisiológicos

Barium Sudan IV is not known to have any significant biochemical or physiological effects on biological samples. The dye is relatively non-toxic and does not have any known adverse effects on living organisms. However, it is important to handle Barium Sudan IV with care, as it can cause skin and eye irritation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Barium Sudan IV has several advantages for lab experiments. It is a relatively inexpensive dye that is readily available from chemical suppliers. The dye is also easy to use and produces consistent results. However, there are some limitations to the use of Barium Sudan IV. The dye is not suitable for staining intracellular lipids, as it cannot penetrate through cellular membranes. Additionally, Barium Sudan IV is not a specific stain for lipids and can also stain other structures, such as proteins.

Direcciones Futuras

There are several future directions for the use of Barium Sudan IV in scientific research. One potential application is in the study of lipid metabolism in cells. By staining extracellular lipids with Barium Sudan IV, researchers can gain insights into the dynamics of lipid uptake and storage in cells. Another potential direction is in the use of Barium Sudan IV as a diagnostic tool for lipid-related diseases, such as atherosclerosis. Finally, there is potential for the development of new variants of Barium Sudan IV that are more specific for lipids and have improved properties for use in lab experiments.

Conclusion

Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate, or Barium Sudan IV, is a synthetic dye that is widely used in scientific research. It is a useful tool for staining extracellular lipids in biological samples and has several advantages for lab experiments. While there are some limitations to its use, Barium Sudan IV has several potential future directions for research.

Métodos De Síntesis

Barium Sudan IV can be synthesized by reacting sodium 4-aminosalicylate with 4-chloro-5-methyl-2-nitrobenzenesulfonic acid to form the corresponding diazonium salt. The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid to form the final product, Barium Sudan IV.

Aplicaciones Científicas De Investigación

Barium Sudan IV is commonly used as a biological stain in scientific research. It is used to stain a variety of biological samples, including bacteria, fungi, and plant tissues. The dye is particularly useful for staining lipid-rich structures, such as the lipid droplets found in adipose tissue. Barium Sudan IV is also used to stain lipids in histological sections of animal tissues.

Propiedades

Número CAS |

17814-20-9 |

|---|---|

Nombre del producto |

Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate |

Fórmula molecular |

C18H13BaClN2O6S |

Peso molecular |

558.2 g/mol |

InChI |

InChI=1S/C18H13ClN2O6S.Ba/c1-9-6-14(15(8-13(9)19)28(25,26)27)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27); |

Clave InChI |

CDNPZWSBMMIKMH-PLMZOXRSSA-N |

SMILES isomérico |

CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N/N=C\2/C3=CC=CC=C3C=C(C2=O)C(=O)O.[Ba] |

SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O.[Ba] |

SMILES canónico |

CC1=CC(=C(C=C1Cl)S(=O)(=O)O)NN=C2C3=CC=CC=C3C=C(C2=O)C(=O)O.[Ba] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrole-2,5-dione, 1-[4-(2-benzoxazolyl)phenyl]-](/img/structure/B91085.png)

![Dibenzo[a,j]coronene](/img/structure/B91102.png)

![(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine](/img/structure/B91105.png)